(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

Catalog No.
S1937115
CAS No.
81510-19-2
M.F
C36H37NP2
M. Wt
545.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenyl...

CAS Number

81510-19-2

Product Name

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

IUPAC Name

(1S)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine

Molecular Formula

C36H37NP2

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m0/s1

InChI Key

ZVNAHLJBPYKGBV-HKBQPEDESA-N

SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Asymmetric Catalysis

The primary application of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine lies in asymmetric catalysis. Its chiral backbone and chelating phosphine groups allow it to bind to metal centers and create an asymmetric environment around the metal. This asymmetry is crucial for inducing stereoselectivity in reactions, meaning the catalyst can preferentially generate one enantiomer of a product over another []. This characteristic makes it a valuable tool for synthesizing optically pure compounds, which are essential in many areas of research, including pharmaceuticals and materials science [].

Here are some specific examples of asymmetric catalysis using (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine:

  • Hydrogenation of alkenes: This catalyst can be used to selectively hydrogenate one double bond of a molecule, leading to a specific enantiomer of the product [].
  • Hydrosilylation of ketones: The catalyst can also be employed for the stereoselective addition of a silicon-hydrogen bond (Si-H) across a carbonyl group (C=O) in ketones, resulting in optically active alcohols [].
  • Allylic substitution reactions: This ligand can be used in reactions where a new group is introduced onto an allyl moiety (containing a C=C-C unit) while controlling the stereochemistry at the newly created chiral center.

Further research is ongoing to explore the potential of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine in new asymmetric catalytic reactions and to develop new catalyst derivatives with improved performance.

Other Applications

Beyond asymmetric catalysis, (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine may find applications in other areas of scientific research, such as:

  • Medicinal chemistry: The ability of this ligand to bind to metal centers suggests its potential use in designing metal-based drugs.
  • Material science: The ligand's structure could inspire the development of new materials with specific properties, such as chiral catalysts immobilized on solid supports for easier separation and reusability.

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine is a complex organic compound featuring a chiral center and multiple functional groups, including amine and phosphanyl moieties. Its structure consists of a phenylethanamine backbone, with two diphenylphosphanyl ethyl groups attached to the nitrogen atom. This unique arrangement contributes to its potential applications in various fields, particularly in catalysis and medicinal chemistry.

Typical for amines and phosphines. Key reaction types include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, which are essential for synthesizing derivatives.
  • Phosphine Oxidation: The diphenylphosphanyl groups can be oxidized to form phosphine oxides, altering their reactivity.
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes, binding to transition metals and affecting their catalytic properties.

These reactions highlight the compound's versatility in synthetic organic chemistry and materials science.

  • Anticancer Properties: Many phosphine-containing compounds have shown promise in cancer therapy due to their ability to interact with cellular targets.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways crucial for cell survival.

Predictive models like the PASS (Prediction of Activity Spectra for Substances) can be employed to estimate its biological activity based on structural characteristics .

Synthesis of (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine typically involves multi-step processes:

  • Formation of Diphenylphosphanyl Ethyl Groups: This can be achieved through the reaction of diphenylphosphine with appropriate alkyl halides.
  • Amine Coupling: The resulting phosphanyl compounds are then coupled with 1-phenylethanamine using coupling agents to facilitate the formation of the final product.
  • Chiral Resolution: If necessary, chiral resolution techniques can be applied to obtain the desired enantiomer.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

The compound has potential applications in various fields:

  • Catalysis: Its ability to coordinate with metals makes it suitable for use as a ligand in catalytic processes.
  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique properties could be harnessed in creating advanced materials with specific functionalities.

Interaction studies are crucial for understanding how (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine interacts with biological systems. These studies often involve:

  • Molecular Docking: Predicting how the compound binds to target proteins or enzymes.
  • In Vitro Assays: Evaluating the biological effects on cell lines or enzyme activity.
  • Toxicity Assessments: Determining any adverse effects through cytotoxicity assays.

Such studies help elucidate its potential therapeutic applications and safety profile.

Several compounds share structural similarities with (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine, including:

Compound NameStructure FeaturesUnique Aspects
N,N-DiethylphenylamineContains ethyl groups instead of phosphinesCommonly used as a precursor in organic synthesis
DiphenylphosphineSimplistic structure without amine functionalityKnown for its strong nucleophilic character
Bis(diphenylphosphino)ethaneSimilar phosphine groups but lacks chiral centersUtilized in metal catalysis due to sterics

These comparisons underscore the unique combination of amine and phosphine functionalities present in (1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine, which may confer distinct properties not found in other similar compounds.

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1S)-N,N-Bis[2-(diphenylphosphanyl)ethyl]-1-phenylethan-1-amine

Dates

Modify: 2024-04-14

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